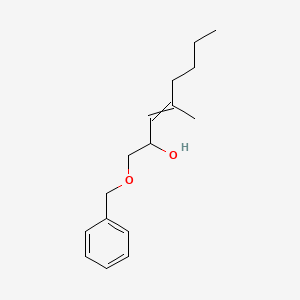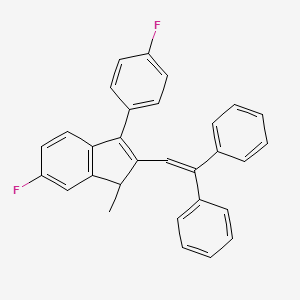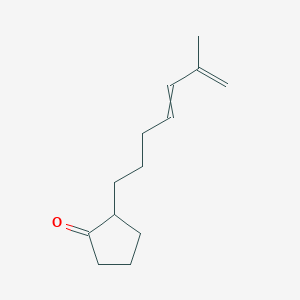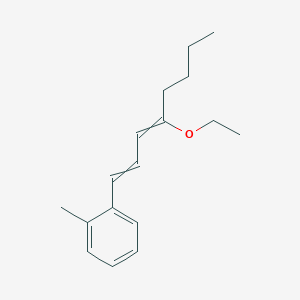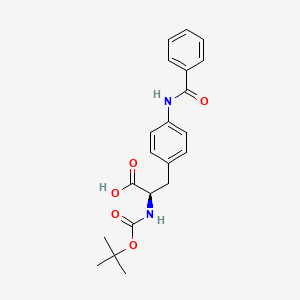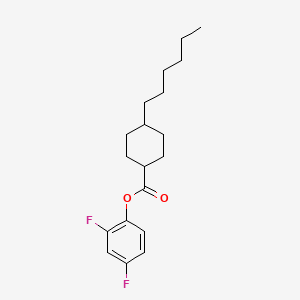
4-Butan-2-ylphenol;phosphorous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butan-2-ylphenol;phosphorous acid is a compound that combines the structural features of both phenols and phosphonic acids Phenols are known for their aromatic ring with a hydroxyl group, while phosphonic acids contain a phosphorus atom bonded to three oxygen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butan-2-ylphenol;phosphorous acid can be achieved through several methods. One common approach involves the reaction of 4-Butan-2-ylphenol with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure systems may be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Butan-2-ylphenol;phosphorous acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-rich aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
4-Butan-2-ylphenol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-Butan-2-ylphenol;phosphorous acid exerts its effects involves interactions with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the phosphonic acid moiety can interact with metal ions and enzymes. These interactions can lead to various biological and chemical effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group.
Phosphonic Acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom.
4-Butylphenol: Similar structure but lacks the phosphonic acid group.
Uniqueness
4-Butan-2-ylphenol;phosphorous acid is unique due to the presence of both phenolic and phosphonic acid functionalities
Propiedades
Número CAS |
919197-87-8 |
|---|---|
Fórmula molecular |
C30H45O6P |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
4-butan-2-ylphenol;phosphorous acid |
InChI |
InChI=1S/3C10H14O.H3O3P/c3*1-3-8(2)9-4-6-10(11)7-5-9;1-4(2)3/h3*4-8,11H,3H2,1-2H3;1-3H |
Clave InChI |
CDKFXMHHGBPJIQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC=C(C=C1)O.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


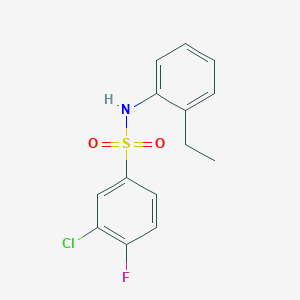
![1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene](/img/structure/B14175631.png)
![3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol](/img/structure/B14175635.png)
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
